N-(N-Pyrrolidinyl)-piperidine
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Overview
Description
N-(N-Pyrrolidinyl)-piperidine is a chemical compound that features a piperidine ring substituted with a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Pyrrolidinyl)-piperidine typically involves the reaction of piperidine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where piperidine is reacted with a pyrrolidinyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(N-Pyrrolidinyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidinyl halides in the presence of a base like sodium hydride in THF.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(N-Pyrrolidinyl)-piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of N-(N-Pyrrolidinyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Pyrrolidinyl norephedrine: Similar in structure but differs in its specific functional groups and applications.
N-Pyrrolidinyl-3,4-DMA: Another compound with a pyrrolidinyl group, used in different chemical and pharmacological contexts.
Uniqueness
N-(N-Pyrrolidinyl)-piperidine is unique due to its specific combination of a piperidine ring and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
49840-66-6 |
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Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C9H18N2/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H2 |
InChI Key |
VZLKQEPNZIWSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)N2CCCC2 |
Origin of Product |
United States |
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